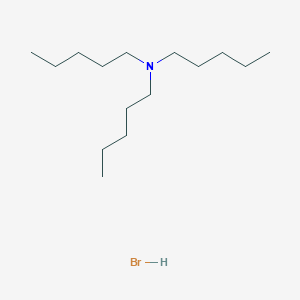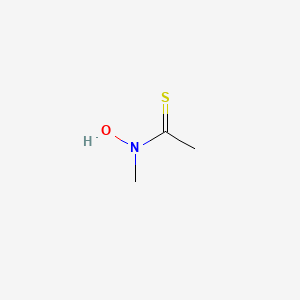
4,4'-(2-Oxopropane-1,3-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile is an organic compound with the molecular formula C17H10N2O It is characterized by the presence of two benzonitrile groups attached to a central oxopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile typically involves the reaction of 4-cyanobenzaldehyde with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile exerts its effects depends on its specific application. In bioimaging, for example, the compound’s fluorescence properties are exploited. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: Similar in structure but with different electronic properties.
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid: Contains an oxadiazole ring instead of an oxopropane moiety.
Uniqueness
4,4’-(2-Oxopropane-1,3-diyl)dibenzonitrile is unique due to its central oxopropane moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and bioimaging .
Properties
CAS No. |
29903-10-4 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[3-(4-cyanophenyl)-2-oxopropyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-15-5-1-13(2-6-15)9-17(20)10-14-3-7-16(12-19)8-4-14/h1-8H,9-10H2 |
InChI Key |
DCQQHFAQUYATLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)



![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)





![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)


